molecular formula C12H13N5OS B3924146 N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine

Cat. No.: B3924146
M. Wt: 275.33 g/mol
InChI Key: GJOWJNMPHVABAN-UHFFFAOYSA-N
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Description

“N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine” is a member of imidazoles . Its molecular formula is C18H18N4O3S and its molecular weight is 370.4 g/mol.


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines, which are an important class of nitrogen- and sulfur-containing heterocyclic compounds, has been extensively studied . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied . A new method for assembling the imidazo[2,1-b][1,3]thiazole system, based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, has been proposed .


Molecular Structure Analysis

The structures of the newly synthesized compounds were established based on 1H NMR, 13C NMR, LC-Mass spectral, Elemental analyses, and single-crystal XRD techniques .


Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . They have been found to exhibit a variety of biological activities, including antibacterial and antifungal activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C18H18N4O3S and molecular weight 370.4 g/mol. More specific properties such as melting point and NMR data were not found in the search results.

Mechanism of Action

While the specific mechanism of action for “N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine” is not mentioned in the search results, similar compounds have been found to exhibit a variety of biological activities. For instance, cisplatin, a compound with a similar structure, is an alkylating agent that covalently binds to DNA and induces cellular apoptosis .

Future Directions

The future directions for “N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine” and similar compounds include further exploration of their anticancer properties . These compounds have shown promising results in inhibiting the growth of various cancer cell lines , suggesting potential for development as antifungal agents .

Properties

IUPAC Name

N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-8(9-6-17-3-4-19-12(17)16-9)15-10-5-11(18-2)14-7-13-10/h3-8H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOWJNMPHVABAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CSC2=N1)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine
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N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine
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N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine
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N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine
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N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine
Reactant of Route 6
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N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine

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